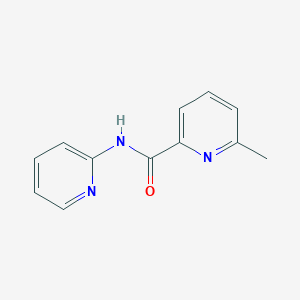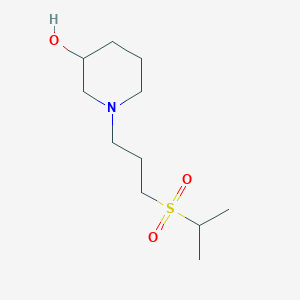![molecular formula C17H24N2O2 B6640940 1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)
1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea, also known as L-THP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea is not fully understood, but it is thought to involve the modulation of various signaling pathways. In neuroscience, this compound has been shown to activate the Akt/mTOR pathway, which is involved in neuronal survival and growth. In cancer research, this compound has been found to inhibit the PI3K/Akt pathway, which is involved in cell growth and survival. In immunology, this compound has been shown to modulate the NF-κB pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the promotion of cell survival. In neuroscience, this compound has been found to increase the expression of neurotrophic factors such as BDNF and NGF. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In immunology, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea in lab experiments is its relatively low toxicity compared to other compounds. This compound has been shown to have a high therapeutic index, meaning that it has a low toxicity profile and a high efficacy. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
For research on 1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea include further studies on its specific mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea involves the reaction of 1-(2,3-dihydro-1H-inden-5-yl)urea with 4-(hydroxymethyl)cyclohexyl isocyanate. The reaction is carried out under specific conditions, including the use of a solvent and a catalyst. The resulting product is purified through various techniques, such as column chromatography, to obtain a high yield of pure this compound.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea has been studied for its potential therapeutic effects in various fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to inhibit the growth of cancer cells and may be a potential anticancer agent. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-11-12-4-7-15(8-5-12)18-17(21)19-16-9-6-13-2-1-3-14(13)10-16/h6,9-10,12,15,20H,1-5,7-8,11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDNBQIBYSNCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NC3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6640866.png)
![1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide](/img/structure/B6640869.png)
![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)
![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)
![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)
![1-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6640902.png)

![tert-butyl 3-(benzylamino)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate;hydroiodide](/img/structure/B6640912.png)
![1-[(1-Hydroxycyclohexyl)methyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B6640924.png)
![1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640930.png)
![1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol](/img/structure/B6640933.png)
